3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-
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Overview
Description
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl-3,4-dihydro-β-carboline with methyl iodide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Harmaline: A related compound with a similar indole structure, known for its psychoactive properties.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Another derivative with potential biological activities.
Uniqueness
3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59715-16-1 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1,4-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H14N2/c1-8-7-14-9(2)13-12(8)10-5-3-4-6-11(10)15-13/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
YYCFDQPFRZCFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=C1C3=CC=CC=C3N2)C |
Origin of Product |
United States |
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